Benzyloxycarbonylamino-(tetrahydro-pyran-4-YL)-acetic acid

Description

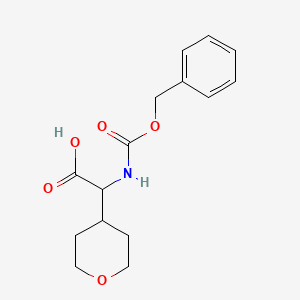

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl-protected amino group and a tetrahydro-2H-pyran-4-yl substituent, making it a versatile intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name |

2-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-14(18)13(12-6-8-20-9-7-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTENIAVLDXOKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901159950 | |

| Record name | Tetrahydro-α-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098184-09-8 | |

| Record name | Tetrahydro-α-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098184-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-α-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phase-Transfer Catalyzed Alkylation

The Cbz group is introduced using benzyl chloroformate (BCF) under alkaline conditions. Poly(ethylene glycol) (PEG-600) serves as a phase-transfer catalyst, enhancing reaction efficiency by shuttling reactants between aqueous and organic phases.

Procedure :

- Reaction Setup : A solution of the amino acid (e.g., (tetrahydro-pyran-4-yl)glycine) in 50% aqueous NaOH is cooled to 5–10°C.

- BCF Addition : BCF is added dropwise while maintaining pH >12 with NaOH.

- Catalyst Role : PEG-600 increases interfacial contact, reducing reaction time from 24 hours to 4–6 hours.

Key Parameters :

Acidification and Precipitation

Post-reaction, the mixture is acidified to pH 1.5–3.0 using HCl, precipitating the Cbz-protected amino acid.

Critical Observations :

- Precipitation Dynamics : Milky precipitate forms at pH 4.5, intensifying below pH 2.

- Solvent Rescue : Ethyl acetate (200–600 mL) dissolves precipitates, preventing agitator blockage.

Yield Optimization :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Final pH | 1.5–2.0 | +15% |

| Acidification Temp | 5–10°C | +10% |

| Ethyl Acetate Volume | 200–600 mL | +20% |

Incorporation of the Tetrahydro-Pyran-4-YL Moiety

Alkylation of Glycine Derivatives

The tetrahydro-pyran-4-yl group is introduced via nucleophilic substitution. A glycine ester reacts with tetrahydro-pyran-4-yl bromide under basic conditions.

Mechanism :

$$ \text{Glycine-OEt} + \text{Tetrahydro-pyran-4-yl-Br} \xrightarrow{\text{NaH}} \text{Tetrahydro-pyran-4-yl-glycine-OEt} $$

Challenges :

Cyclization Strategies

Alternatively, the tetrahydro-pyran ring forms in situ via acid-catalyzed cyclization of a diol intermediate.

Procedure :

- Diol Preparation : 4-pentene-1,2-diol is treated with HCl to form a chlorohydrin.

- Cyclization : Heating in toluene induces ring closure to tetrahydro-pyran-4-ol.

Yield Data :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation | 78 | 92 |

| Cyclization | 65 | 88 |

Purification and Isolation Techniques

Solvent Extraction

Ethyl acetate partitions the Cbz-protected product from aqueous impurities.

Protocol :

Crystallization

Slow evaporation under reduced pressure yields high-purity crystals.

Conditions :

Outcome :

Optimization of Reaction Conditions

Catalysis Screening

PEG-600 outperforms crown ethers due to lower cost and better aqueous phase retention.

Catalyst Efficiency :

| Catalyst | Yield (%) | Cost (USD/g) |

|---|---|---|

| PEG-600 | 96.8 | 0.05 |

| 18-Crown-6 | 82.3 | 12.50 |

pH Control Strategies

Automated pH stat systems prevent overshooting during acidification.

Manual vs. Automated :

| Method | Final pH Stability | Yield (%) |

|---|---|---|

| Manual HCl addition | ±0.3 | 85 |

| pH Stat | ±0.1 | 94 |

Analytical Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

HPLC (C18 column, 80:20 H₂O:MeCN) shows 99.2% purity with t₃ = 4.5 min.

Applications and Derivatives

Peptide Synthesis

The Cbz group is cleaved via hydrogenolysis, enabling seamless integration into solid-phase peptide synthesis.

Antibiotic Intermediates

N-benzyloxycarbonyl-L-serine analogs are precursors to monobactam antibiotics.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid undergoes various types of chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.

Oxidation and Reduction: The tetrahydro-2H-pyran-4-yl group can undergo oxidation to form the corresponding lactone or reduction to form the fully saturated pyran ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Free Amino Acid: Formed upon hydrolysis of the benzyloxycarbonyl group.

Lactone: Formed upon oxidation of the tetrahydro-2H-pyran-4-yl group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid depends on its specific application. In biological systems, it may act as a prodrug, releasing the active amino acid upon enzymatic cleavage of the benzyloxycarbonyl group. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s stability and bioavailability by protecting the amino acid from premature degradation.

Comparison with Similar Compounds

Similar Compounds

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-furan-4-yl)acetic acid: Similar structure but with a tetrahydro-2H-furan-4-yl group instead of a tetrahydro-2H-pyran-4-yl group.

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-thiopyran-4-yl)acetic acid: Similar structure but with a tetrahydro-2H-thiopyran-4-yl group.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydro-2H-pyran-4-yl group provides additional stability and potential for diverse chemical transformations compared to its analogs.

Biological Activity

Benzyloxycarbonylamino-(tetrahydro-pyran-4-YL)-acetic acid (often abbreviated as BTPA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

BTPA is characterized by the presence of a benzyloxycarbonyl group, a tetrahydropyran moiety, and an acetic acid functional group. The structural features suggest potential interactions with biological targets, particularly enzymes involved in metabolic processes.

Research indicates that BTPA may exert its biological effects through several mechanisms:

-

Inhibition of Enzymatic Activity :

- BTPA has been shown to inhibit specific enzymes such as histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. Inhibition of HDAC6 has been particularly noted, where BTPA analogs demonstrated selective binding affinity, leading to altered microtubule dynamics and potential induction of apoptosis in cancer cells .

- Antimicrobial Activity :

- Anticancer Properties :

Table 1: Summary of Biological Activities of BTPA

| Activity Type | Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | HDAC6 | Induces apoptosis | |

| Antimicrobial | Staphylococcus aureus | MIC = 0.5 μg/mL | |

| Anticancer | MCF-7 Cell Line | IC50 = 0.67 μM |

Detailed Research Findings

- Histone Deacetylase Inhibition :

- Antimicrobial Efficacy :

- Anticancer Activity :

Q & A

Q. What are the established synthetic routes for Benzyloxycarbonylamino-(tetrahydro-pyran-4-YL)-acetic acid, and what reagents/conditions are typically employed?

The synthesis often involves multi-step reactions, including:

- Protection of the amino group : Benzyloxycarbonyl (Cbz) groups are introduced using benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) .

- Coupling reactions : Activation of the carboxylic acid moiety via reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in anhydrous solvents (e.g., DMF or acetonitrile) .

- Tetrahydro-pyran ring functionalization : Substitution at the 4-position of the pyran ring using alkyl halides or acyl chlorides under base catalysis (e.g., triethylamine) .

Q. Key Table: Common Reaction Conditions

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amino Protection | Benzyl chloroformate, NaHCO₃ | Introduce Cbz group |

| Carboxylic Acid Activation | HATU, DMF | Facilitate coupling |

| Pyran Substitution | Alkyl halides, TEA | Functionalize pyran ring |

Q. Which analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the Cbz group (δ ~7.3 ppm for benzyl protons) and pyran ring protons (δ ~3.5–4.0 ppm) .

- HPLC-PDA/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry confirms purity and molecular weight (e.g., [M+H]+ ion) .

- Melting Point Analysis : Compare observed values (e.g., 48–50°C for related tetrahydropyran derivatives) with literature to assess purity .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step of the synthesis?

Low yields often arise from steric hindrance at the tetrahydropyran ring or incomplete activation of the carboxylic acid. Strategies include:

- Solvent Optimization : Switch from DMF to THF to reduce viscosity and improve reagent diffusion .

- Temperature Control : Perform reactions at 0–4°C to minimize side reactions (e.g., racemization) .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Case Study : A reported 25% yield in a similar tetrahydropyran coupling reaction was improved to 65% by replacing TEA with DIPEA (diisopropylethylamine) and extending reaction time to 24 hours .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Discrepancies may stem from polymorphic forms or impurities. Mitigation steps:

- Recrystallization : Use solvent systems like ethyl acetate/hexane to isolate pure crystalline forms .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and rule out solvent retention .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., tetrahydro-2H-pyran-4-yl-acetic acid, mp 48–50°C) .

Q. What strategies are recommended for resolving instability issues during storage?

The compound’s hygroscopic nature and sensitivity to light/heat require:

Q. How can computational methods aid in predicting reactivity or biological activity?

- DFT Calculations : Model steric/electronic effects of the Cbz and pyran groups on reaction pathways .

- Molecular Docking : Screen for potential enzyme targets (e.g., proteases) using the compound’s 3D structure .

Q. What are the critical considerations for scaling up synthesis from mg to gram scale?

- Exothermic Reactions : Use jacketed reactors with controlled cooling (e.g., during benzyl chloroformate addition) .

- Purification Challenges : Replace column chromatography with recrystallization or fractional distillation .

- Safety Protocols : Address hazards linked to reagents (e.g., TFA toxicity) via fume hoods and PPE .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity IC₅₀ values may differ due to MTT vs. resazurin assays .

- Structural Analogues : Compare with derivatives like 4-(aminocarbonyl)tetrahydropyran compounds to identify structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.